molecular formula C26H20N2O4S2 B2354334 (3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894672-94-7

(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2354334
CAS No.: 894672-94-7
M. Wt: 488.58
InChI Key: ZJJKYVCAOBOIGQ-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C26H20N2O4S2 and its molecular weight is 488.58. The purity is usually 95%.
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Properties

IUPAC Name

(3Z)-1-benzyl-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4S2/c29-25-24(17-27-20-11-13-22(14-12-20)32-21-9-5-2-6-10-21)34(30,31)28(23-15-16-33-26(23)25)18-19-7-3-1-4-8-19/h1-17,27H,18H2/b24-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJKYVCAOBOIGQ-ULJHMMPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H18N2O3S2
  • Molecular Weight : 434.49 g/mol
  • CAS Number : 894672-94-7

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. The thiazine moiety is known for its role in modulating biological pathways related to inflammation and cancer cell proliferation.

Enzymatic Inhibition

Preliminary studies suggest that this compound may inhibit certain kinases involved in tumor growth. For instance, it has shown promise as an inhibitor of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation.

Antimicrobial Activity

A notable aspect of this compound's biological profile is its antimicrobial activity. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound was subjected to evaluation against standard bacterial strains, showing significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL

Cytotoxicity

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity towards human promyelocytic leukemia HL-60 cells.

Cell Line IC50 (µM)
HL-6010
MCF-720
A54915

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antibiotics .

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